molecular formula C5H4ClN3O2 B581870 3-Amino-5-chloropyrazine-2-carboxylic acid CAS No. 1260663-68-0

3-Amino-5-chloropyrazine-2-carboxylic acid

Cat. No.: B581870
CAS No.: 1260663-68-0
M. Wt: 173.556
InChI Key: QSLXZTVOEMVHSL-UHFFFAOYSA-N
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Description

3-Amino-5-chloropyrazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazine family. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents. This compound has garnered significant attention due to its potential therapeutic and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . This multi-step process ensures the efficient production of the target compound.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents. For instance, the elimination of hazardous POCl3 in favor of safer alternatives has been a significant improvement in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions typically yield amino-substituted pyrazines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazines, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Amino-5-chloropyrazine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Derivatives of this compound exhibit antimicrobial, antifungal, and anti-mycobacterial activities.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

  • 2-Amino-5-chloropyrazine
  • 5-Chloropyrazine-2-carboxylic acid
  • 3,6-Dichloropyrazine-2-carbonitrile

Comparison: Compared to these similar compounds, 3-Amino-5-chloropyrazine-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carboxylic acid groups make it particularly versatile in forming derivatives with diverse applications in various fields.

Properties

IUPAC Name

3-amino-5-chloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLXZTVOEMVHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697446
Record name 3-Amino-5-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260663-68-0
Record name 3-Amino-5-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-chloropyrazine-2-carboxylic acid
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